molecular formula C10H14ClN B2777639 3-Phenylcyclobutan-1-amine hydrochloride CAS No. 90874-40-1

3-Phenylcyclobutan-1-amine hydrochloride

Cat. No.: B2777639
CAS No.: 90874-40-1
M. Wt: 183.68
InChI Key: CRZYYBUWFCMNTM-UHFFFAOYSA-N
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Description

3-Phenylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN It is a hydrochloride salt form of 3-Phenylcyclobutan-1-amine, which is a cyclobutane derivative with a phenyl group attached to the third carbon and an amine group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to form 3-Phenylcyclobutan-1-amine. The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form cyclobutane derivatives with different substituents.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclobutane derivatives.

    Substitution: Formation of substituted phenylcyclobutanamines.

Scientific Research Applications

3-Phenylcyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been studied as a cholinesterase inhibitor, which inhibits the function of acetylcholinesterase. This inhibition can affect neurotransmission by preventing the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is of particular interest in the context of neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylcyclobutan-1-amine: The parent compound without the hydrochloride salt.

    3-Phenylcyclobutan-1-amine derivatives: Various derivatives with different substituents on the phenyl or cyclobutane ring.

Uniqueness

3-Phenylcyclobutan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.

Properties

IUPAC Name

3-phenylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZYYBUWFCMNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1769-73-9, 1807916-62-6
Record name 3-phenylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-phenylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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